molecular formula C11H11BrN2O2 B15056448 Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate

Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate

Cat. No.: B15056448
M. Wt: 283.12 g/mol
InChI Key: PATBLYSHLUZFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate is a brominated benzimidazole derivative featuring a methyl ester group. The methyl ester moiety contributes to moderate lipophilicity, balancing solubility in organic solvents and aqueous environments. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antimicrobial or anticoagulant agents, as suggested by structural analogs in the literature .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

methyl 3-(4-bromo-1H-benzimidazol-2-yl)propanoate

InChI

InChI=1S/C11H11BrN2O2/c1-16-10(15)6-5-9-13-8-4-2-3-7(12)11(8)14-9/h2-4H,5-6H2,1H3,(H,13,14)

InChI Key

PATBLYSHLUZFIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=NC2=C(N1)C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles . The process involves the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

Methyl3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and benzimidazole core play crucial roles in its biological activity. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzimidazole Core

a) Methyl 3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propanoate (Compound 12)
  • Structural Differences: Features a nitro (-NO₂) and trifluoromethyl (-CF₃) group at the 7- and 5-positions of the benzimidazole ring, respectively .
  • Physicochemical Properties: Melting point: 279.4°C (higher than brominated analogs due to strong electron-withdrawing groups). Spectral IR peaks at 1716 cm⁻¹ (ester C=O) and 1344 cm⁻¹ (NO₂ symmetric stretch).
  • Reactivity: The -CF₃ and -NO₂ groups reduce electron density on the benzimidazole ring, making it less reactive in nucleophilic substitutions compared to the brominated analog.
b) Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2)
  • Structural Differences: Contains an ethyl ester, a benzyl group, and a hydroxyethylamino substituent .
  • Physicochemical Properties :
    • Higher lipophilicity due to the ethyl ester and benzyl group.
    • Enhanced aqueous solubility from the hydroxyethyl group.
  • Biological Implications : The hydroxyethyl group may improve membrane permeability compared to the simpler methyl ester in the target compound.

Ester Group Variations

a) Complex Esters in Dabigatran Impurities
  • Example: (Z)-methyl 3-(2-(((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (Dabigatran Impurity 17) .
  • Structural Differences : Incorporates a hexyloxycarbonyl group and pyridinyl carboxamide.
  • Molecular Weight : ~900–1000 g/mol (significantly larger than the target compound).
  • Functional Impact : The hexyloxy group increases metabolic stability but reduces solubility in polar solvents.
b) Ethyl Esters in Antimicrobial Derivatives
  • Example: Ethyl 3-(Pyridin-2-ylamino)propanoate .
  • Structural Differences: Simpler structure with an ethyl ester and pyridinylamino group.
  • Reactivity : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting drug release kinetics.
a) Antimicrobial Analogs
  • Example : 3-(4-((1H-benzo[d]imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylpropanamide derivatives .
  • Structural Differences : Triazole and propanamide groups replace the bromine and ester in the target compound.
  • Activity : These derivatives show antifungal and antibacterial activity, suggesting that the bromine in the target compound may enhance similar effects through halogen bonding.
b) Anticoagulant Analogs
  • Example: Dabigatran Impurity 16 (ethyl 3-(2-(((4-(ethoxy(imino)methyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride) .
  • Structural Differences: Includes imino and pyridinyl groups critical for thrombin inhibition.
  • Implications : The target compound’s bromine may sterically hinder binding to coagulation factors compared to these analogs.

Physicochemical and Spectral Data Comparison

Property Target Compound Compound 12 Dabigatran Impurity 17
Molecular Weight ~300–350 g/mol (estimated) 315 g/mol ~900–1000 g/mol
Key Functional Groups 4-Br, methyl ester 7-NO₂, 5-CF₃, methyl ester Hexyloxycarbonyl, pyridinylamide
Solubility Moderate in organic solvents Low (high mp) Very low (lipophilic)
Spectral Signatures Br peak in XRF, ester C=O (IR) NO₂ (1344 cm⁻¹), CF₃ (1118 cm⁻¹) Amide I/II bands (IR)

Biological Activity

Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H11BrN2O2
  • Molecular Weight : 283.12 g/mol
  • CAS Number : 1420792-89-7

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-bromo-1H-benzo[d]imidazole and methyl acrylate.
  • Reaction Conditions : The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the esterification process.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of benzimidazole compounds, including this methyl ester, showed promising activity against various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Cell Line IC50 (µM) Reference
HCT-1512.5
A43110.0
PCa8.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom is believed to enhance its interaction with bacterial cell membranes.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of prostate cancer. The compound was administered to tumor-bearing mice, resulting in a significant reduction in tumor size compared to controls. This study highlighted the potential of this compound as a therapeutic agent in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.